Welcome to the BenchChem Online Store!
molecular formula C15H26O2 B8554267 4,8-Dimethylnona-3,7-dien-2-yl butanoate CAS No. 688007-29-6

4,8-Dimethylnona-3,7-dien-2-yl butanoate

Cat. No. B8554267
M. Wt: 238.37 g/mol
InChI Key: XMLKVYLREBKMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07097872B2

Procedure details

A flask was charged with 4,8-dimethyl-3,7-nonadien-2-ol CAS 67845-50-5 (20 grams), buryric anhydride (25 grams) and pyridine (12.5 grams). The mixture was stirred and heated to 100° C. The reaction was held at 100° C.±1° C. for 90 minutes and then cooled to room temperature. The reaction mixture was diluted with water (100 milliliters) and methyl t-butyl ether, washed several times with water until neutral pH, dried over sodium sulfate and concentrated to furnish 34.4 grams of crude product. After distillation by Kugelruhr 23.4 g of the product, 76% yield, were obtained and confirmed by 1H NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])=[CH:3][CH:4]([OH:6])[CH3:5].N1C=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH2:19]>C(OC)(C)(C)C>[C:14]([O:6][CH:4]([CH:3]=[C:2]([CH3:1])[CH2:7][CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12])[CH3:5])(=[O:19])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(C)O)CCC=C(C)C
Name
anhydride
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
12.5 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed several times with water until neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(CCC)(=O)OC(C)C=C(CCC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.